

Comparative analysis of Antioquine and its derivatives

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Compound of Interest

Compound Name: Antioquine

Cat. No.: B1666057

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Comparative Analysis of Antioquine and Its Derivatives as AnK Inhibitors

This guide provides a comparative analysis of the fictional tyrosine kinase inhibitor, **Antioquine**, and its two derivatives, ANT-B and ANT-C. The primary target of these compounds is the **Antioquine Kinase (AnK)**, a key enzyme in a signaling pathway implicated in oncogenesis. The following sections detail the compounds' inhibitory activity, cellular effects, and in vivo efficacy, supported by experimental data and protocols.

Data Presentation: Comparative Efficacy and Potency

The relative performance of **Antioquine** and its derivatives was evaluated based on their ability to inhibit the AnK enzyme (IC₅₀), reduce cancer cell viability (EC₅₀), and suppress tumor growth in a xenograft mouse model.

Compound	AnK Inhibition (IC50, nM)	Cell Viability (EC50, nM)	In Vivo Tumor Growth Inhibition (%)
Antioquine	150	850	35
ANT-B	25	120	68
ANT-C	5	30	85

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the enzymatic activity of AnK.

- Reagents: Recombinant human AnK enzyme, ATP, and a synthetic peptide substrate.
- Procedure:
 - The AnK enzyme was incubated with varying concentrations of the test compounds (**Antioquine**, ANT-B, ANT-C) for 15 minutes at room temperature.
 - The kinase reaction was initiated by adding ATP and the peptide substrate.
 - The reaction was allowed to proceed for 60 minutes at 30°C.
 - The amount of phosphorylated substrate was quantified using a luminescence-based assay.
 - IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

This assay measures the effect of the compounds on the viability of a cancer cell line overexpressing AnK.

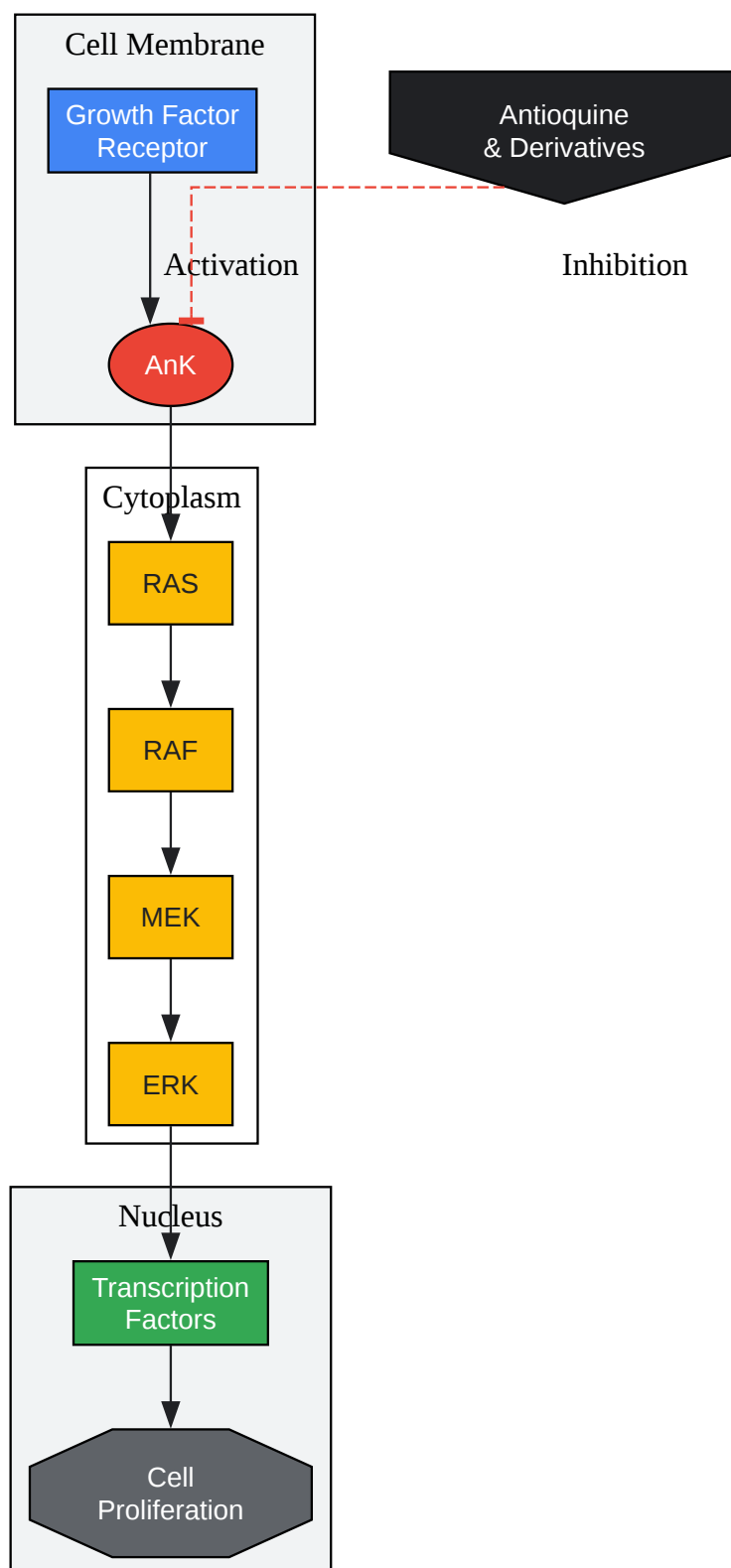
- Cell Line: Human colorectal cancer cell line (HCT116-AnK).
- Procedure:
 - Cells were seeded in 96-well plates and allowed to adhere overnight.

- The cells were treated with a range of concentrations of the test compounds for 72 hours.
- Cell viability was assessed using a resazurin-based reagent, which measures metabolic activity.
- Fluorescence was measured, and EC50 values were determined from the dose-response curves.

This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.

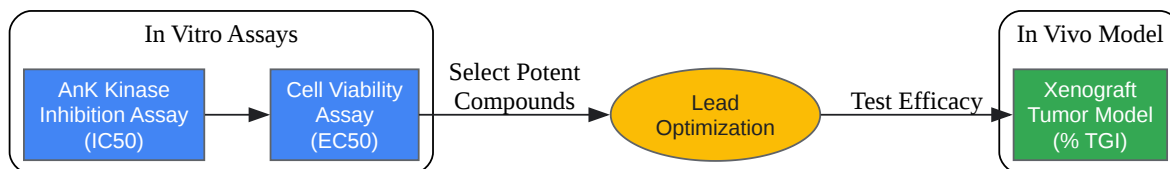
- Animal Model: Immunocompromised mice bearing HCT116-AnK xenograft tumors.
- Procedure:
 - When tumors reached a palpable size, mice were randomized into treatment groups (vehicle, **Antioquine**, ANT-B, ANT-C).
 - Compounds were administered orally once daily for 21 days.
 - Tumor volume was measured twice weekly.
 - At the end of the study, the percentage of tumor growth inhibition relative to the vehicle control group was calculated.

Visualizations: Signaling Pathway and Experimental Workflow



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Caption: The AnK signaling cascade and the inhibitory action of **Antioquine**.



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Caption: Workflow for the preclinical evaluation of **Antioquine** derivatives.

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